2,4-Dichloro-1,3-thiazole-5-carbaldehyde oxime 2,4-Dichloro-1,3-thiazole-5-carbaldehyde oxime
Brand Name: Vulcanchem
CAS No.:
VCID: VC20225535
InChI: InChI=1S/C4H2Cl2N2OS/c5-3-2(1-7-9)10-4(6)8-3/h1,9H/b7-1+
SMILES:
Molecular Formula: C4H2Cl2N2OS
Molecular Weight: 197.04 g/mol

2,4-Dichloro-1,3-thiazole-5-carbaldehyde oxime

CAS No.:

Cat. No.: VC20225535

Molecular Formula: C4H2Cl2N2OS

Molecular Weight: 197.04 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dichloro-1,3-thiazole-5-carbaldehyde oxime -

Specification

Molecular Formula C4H2Cl2N2OS
Molecular Weight 197.04 g/mol
IUPAC Name (NE)-N-[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine
Standard InChI InChI=1S/C4H2Cl2N2OS/c5-3-2(1-7-9)10-4(6)8-3/h1,9H/b7-1+
Standard InChI Key JSJDEBDHPLBYEN-LREOWRDNSA-N
Isomeric SMILES C(=N/O)\C1=C(N=C(S1)Cl)Cl
Canonical SMILES C(=NO)C1=C(N=C(S1)Cl)Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity

2,4-Dichloro-1,3-thiazole-5-carbaldehyde oxime belongs to the thiazole family, a class of heterocyclic compounds featuring a five-membered ring containing sulfur and nitrogen. The compound’s IUPAC name is 2,4-dichloro-1,3-thiazole-5-carbaldehyde oxime, reflecting the positions of chlorine substituents on the thiazole ring and the oxime functional group (–NOH) attached to the carbaldehyde moiety.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₄H₂Cl₂N₂OS
Molecular Weight197.04 g/mol
CAS NumberNot explicitly listed
SMILES NotationC(=NOC1=C(Cl)N=C(S1)ClDerived from

The oxime group introduces a nucleophilic site, enabling further chemical modifications such as dehydration to nitriles or condensation reactions .

Spectroscopic and Computational Data

While direct spectroscopic data for the oxime derivative is limited, its precursor, 2,4-dichloro-5-thiazolecarboxaldehyde, has been characterized extensively. The aldehyde exhibits a molecular weight of 182.03 g/mol and an XLogP3 value of 2.7, indicating moderate lipophilicity . Computational models predict that the oxime’s addition would increase polarity due to the –NOH group, potentially altering solubility and reactivity profiles .

Synthesis and Manufacturing

Precursor Synthesis: 2,4-Dichloro-5-thiazolecarboxaldehyde

The aldehyde precursor is synthesized via a Vilsmeier-Haack reaction, where 2,4-thiazolidinedione reacts with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This method involves:

  • Dropwise addition of DMF to POCl₃ at 0–20°C.

  • Heating the mixture to 110–120°C until hydrogen chloride evolution ceases.

  • Isolation via extraction with methylene chloride or diethyl ether .

Table 2: Key Reaction Parameters

ParameterCondition
Temperature Range0°C (initial) to 120°C
Reaction Time1–10 hours
Yield50–60% (isolated)

Oxime Formation

The aldehyde is converted to the oxime by treatment with hydroxylamine (NH₂OH) under mild conditions. This reaction typically proceeds at room temperature in aqueous or alcoholic solvents, forming the oxime through nucleophilic addition to the carbonyl group .

Physicochemical Properties and Stability

Thermal and Chemical Stability

The oxime derivative is stable under standard storage conditions but may undergo decomposition at elevated temperatures (>150°C). Its chlorinated thiazole core confers resistance to hydrolysis, though prolonged exposure to strong acids or bases could cleave the oxime bond .

Solubility and Partitioning

While quantitative solubility data is scarce, the compound is expected to exhibit limited water solubility due to its chlorinated structure. Computational estimates suggest a logP value of ~2.5–3.0, favoring solubility in organic solvents like dichloromethane or ethyl acetate .

Applications in Agrochemical Research

Herbicide Intermediate

The primary application of 2,4-dichloro-1,3-thiazole-5-carbaldehyde oxime lies in its role as a precursor to herbicidal nitriles. Dehydration with acetic anhydride at 100–150°C yields 2,4-dichloro-5-thiazolecarbonitrile, a key intermediate in synthesizing thiazolyloxyacetamide herbicides .

Table 3: Herbicide Synthesis Pathway

StepReactionReagents/ConditionsProduct
1Oxime FormationNH₂OH, RT2,4-Dichloro-5-thiazolecarbaldehyde oxime
2Dehydration(CH₃CO)₂O, 100–150°C2,4-Dichloro-5-thiazolecarbonitrile
3CondensationHydroxyacetic acid derivativesThiazolyloxyacetamide

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